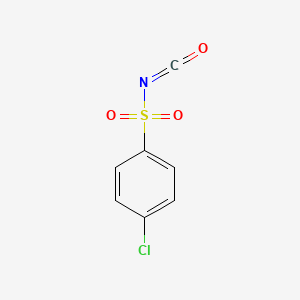

4-Chlorobenzenesulfonyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHDVROWMPBQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206389 | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5769-15-3 | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzenesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Isocyanate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Electrophile in Modern Synthesis

4-Chlorobenzenesulfonyl isocyanate (CBSi) is a highly reactive chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a highly electrophilic isocyanate group and a reactive sulfonyl chloride precursor, makes it a valuable building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and characteristic reactivity of CBSi, offering insights into its practical application and handling for researchers at the forefront of chemical innovation.

Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃S | [1] |

| Molecular Weight | 217.63 g/mol | [1] |

| CAS Number | 5769-15-3 | [1] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 121 °C @ 0.5 mmHg | [3] |

| Density | 1.457 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.558 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

Spectroscopic Characterization:

While experimental ¹H and ¹³C NMR spectra for this compound are not widely published, characteristic spectral features can be anticipated based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet system in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the sulfonyl isocyanate group and the chlorine atom would lead to downfield shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons and a characteristic signal for the isocyanate carbon, typically found in the 120-130 ppm region. The carbon attached to the sulfonyl group would also exhibit a downfield shift.

-

IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the key functional groups in CBSi. Strong absorption bands are expected for the asymmetric and symmetric stretching of the isocyanate group (-N=C=O) around 2250 cm⁻¹, and for the S=O stretches of the sulfonyl group in the regions of 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from chlorobenzene. A common and industrially relevant pathway involves the initial preparation of 4-chlorobenzenesulfonyl chloride.

Step 1: Synthesis of the Precursor, 4-Chlorobenzenesulfonyl Chloride

The synthesis of 4-chlorobenzenesulfonyl chloride is generally achieved via the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid.[4][5]

Reaction:

Experimental Protocol:

-

To a stirred solution of chlorosulfonic acid (typically in excess), slowly add chlorobenzene at a controlled temperature, usually between 0 and 10 °C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-chlorobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion to this compound

The conversion of the corresponding sulfonamide to the sulfonyl isocyanate is a known transformation, often employing phosgene or a phosgene equivalent.[6]

Reaction:

Reaction with Amines to Form N-Sulfonylureas

The reaction of this compound with primary and secondary amines is a rapid and efficient method for the synthesis of N-(4-chlorobenzenesulfonyl)ureas. These compounds are of interest in medicinal chemistry due to their potential biological activities.

Mechanism:

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon, followed by a proton transfer to form the stable urea derivative.

Reaction with Alcohols to Form N-Sulfonylcarbamates

Similarly, alcohols react with this compound to produce N-(4-chlorobenzenesulfonyl)carbamates. This reaction provides a straightforward route to this class of compounds.

Mechanism:

The lone pair of electrons on the alcohol oxygen attacks the isocyanate carbon, leading to a zwitterionic intermediate which then undergoes a proton transfer to yield the final carbamate product.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable tool for the synthesis of a variety of organic molecules with potential applications in drug discovery and materials science.

-

Scaffold for Bioactive Molecules: The sulfonylurea and sulfonylcarbamate moieties are present in numerous biologically active compounds, including herbicides and pharmaceuticals. CBSi provides a direct and efficient means to introduce this functionality.

-

Synthesis of Heterocycles: The reactivity of the isocyanate group can be harnessed in cycloaddition reactions to construct various heterocyclic ring systems.

-

Derivatization of Amines and Alcohols: CBSi serves as an effective reagent for the derivatization of amines and alcohols, which can be useful for analytical purposes or to modify the properties of a parent molecule.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. [7]

-

Corrosive: It is corrosive to the skin and eyes and can cause severe burns. [7]* Toxic: It is harmful if swallowed, inhaled, or absorbed through the skin. [7]* Water Reactive: It reacts violently with water, releasing toxic fumes. Therefore, all reactions and handling must be carried out under anhydrous conditions.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent. A full-face shield is also recommended.

Conclusion

This compound is a potent and versatile electrophilic reagent with significant utility in modern organic synthesis. Its ability to readily form sulfonylureas and sulfonylcarbamates, coupled with the potential for further synthetic transformations, makes it a valuable building block for the creation of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the research and development of new chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79836, this compound. [Link].

-

PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link].

- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. .

- Google Patents.

-

Georganics. This compound Safety Information. [Link].

Sources

- 1. This compound [webbook.nist.gov]

- 2. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]

- 4. Chlorosulfonyl isocyanate(1189-71-5) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Interfacial passivation with 4-chlorobenzene sulfonyl chloride for stable and efficient planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of 4-Chlorobenzenesulfonyl Isocyanate in Pharmacophore Assembly

CAS: 5769-15-3

Formula: C

Executive Summary: The Electrophilic "Warhead"

In the architecture of medicinal chemistry, 4-Chlorobenzenesulfonyl isocyanate (4-CBSIC) serves as a high-precision "warhead" for the rapid assembly of the sulfonylurea pharmacophore. Unlike standard alkyl or aryl isocyanates, the sulfonyl group linked to the isocyanate nitrogen creates a unique electronic environment. The electron-withdrawing nature of the sulfonyl moiety (

For drug development professionals, this molecule offers a distinct tactical advantage: kinetic dominance . It allows for the coupling of sterically hindered or electronically deactivated amines that would otherwise fail with standard isocyanates, enabling the synthesis of complex antidiabetic (glibenclamide analogs) and herbicidal agents under mild conditions.

Physicochemical Profile

Precise handling is dictated by the physical properties of 4-CBSIC.[3] It is a liquid at room temperature, which simplifies volumetric dosing compared to solid analogs, but requires strict moisture exclusion.

| Property | Value | Operational Note |

| Physical State | Clear to yellowish liquid | Check for turbidity (sign of hydrolysis). |

| Boiling Point | 121–123 °C @ 0.5 mmHg | High vacuum required for distillation. |

| Density | 1.457 g/mL | Heavy organic; sits below most solvents. |

| Refractive Index | Useful for purity verification. | |

| Reactivity | High (Moisture Sensitive) | Hydrolyzes to sulfonamide + CO |

| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen. |

Mechanistic Architecture

The utility of 4-CBSIC stems from its electronic polarization. The sulfonyl group pulls electron density from the nitrogen, which in turn demands density from the carbonyl carbon.

Electronic Cascade

-

Inductive Withdrawal (-I): The p-Cl atom exerts a mild inductive withdrawal on the phenyl ring.

-

Resonance/Induction (

): The sulfonyl group strongly withdraws electrons, destabilizing the cumulative double bond system of the isocyanate ( -

Result: The carbonyl carbon (

) becomes a "hard" electrophile, susceptible to rapid attack even by weak nucleophiles.

Visualization: Reactivity Pathways

The following diagram maps the divergent synthesis pathways available when using 4-CBSIC as a core building block.

Figure 1: Divergent synthetic pathways. The formation of Sulfonylureas is the primary medicinal application.

Synthetic Utility & Protocols

A. The Sulfonylurea Coupling (Primary Application)

The most critical application is the synthesis of sulfonylureas. This motif acts as an ion channel modulator (e.g., ATP-sensitive K+ channels in pancreatic beta cells).

Self-Validating Protocol: This protocol includes "Checkpoints" to ensure reaction integrity.

-

Reagents:

-

Substrate: 1.0 eq Amine (e.g., cyclohexylamine or complex heterocycle).

-

Reagent: 1.05 eq 4-CBSIC.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Base: Not usually required unless the amine is a salt (use TEA if amine is HCl salt).

-

-

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask. Cool to 0°C under a Nitrogen stream.

-

Solvation: Dissolve the amine in anhydrous DCM (0.1 M concentration).

-

Addition: Add 4-CBSIC dropwise via syringe.

-

Checkpoint 1 (Visual): The reaction is exothermic. If using DCM, ensure no boiling occurs. A mild exotherm confirms initiation.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Checkpoint 2 (TLC): Monitor consumption of the amine. The isocyanate spot will likely streak or hydrolyze on silica, so focus on the disappearance of the amine.

-

-

Isolation:

-

Scenario A (Precipitation): Often, the sulfonylurea precipitates from non-polar solvents (Toluene/Hexane). Filter and wash with cold ether.

-

Scenario B (Soluble): Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography (Note: Sulfonylureas are acidic; adding 1% acetic acid to eluent can prevent streaking).

-

-

B. Experimental Workflow Visualization

The following logic flow ensures safety and yield optimization during the setup.

Figure 2: Decision tree for the isolation of sulfonylurea products.

Safety & Handling (The "Lachrymator" Factor)

4-CBSIC is a potent electrophile and shares hazards with acid chlorides and other isocyanates.

-

Lachrymator: It causes severe eye irritation and tearing. All transfers must occur in a functioning fume hood.

-

Inhalation Hazard: Sensitization is possible. Avoid generating aerosols.[4]

-

Hydrolysis: Upon contact with water, it releases CO

(pressure buildup risk in sealed waste containers) and HCl.-

Disposal: Quench excess reagent slowly into a stirred solution of 10% aqueous NaOH or saturated sodium bicarbonate to neutralize the sulfonamide and acid byproducts.

-

References

-

Sigma-Aldrich. this compound Product Sheet. Retrieved from

-

National Institute of Standards and Technology (NIST). this compound Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

-

Dunkel, M. et al. SuperTarget: a comprehensive target-drug interaction database. Nucleic Acids Research. (Linking sulfonylureas to K_ATP channels).[5] Retrieved from

- Viswanathan, C. L., et al.Synthesis and hypoglycemic activity of some new sulfonylureas. Indian Journal of Chemistry.

Sources

A Technical Guide to the Structural Elucidaion of 4-Chlorobenzenesulfonyl Isocyanate

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the analytical methodologies required for the comprehensive structure elucidation of 4-chlorobenzenesulfonyl isocyanate. Moving beyond a simple recitation of data, this document emphasizes the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating approach to structural confirmation.

Introduction: The Significance of a Bifunctional Reagent

This compound (4-CBSI) is a highly reactive organic compound of significant interest in synthetic chemistry. Its utility stems from its bifunctional nature, incorporating both a highly electrophilic isocyanate group (-N=C=O) and a 4-chlorobenzenesulfonyl moiety.[1] This unique combination allows it to serve as a versatile intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries where the introduction of sulfonamide or urea linkages is a common strategic goal.

The molecule's high reactivity, however, necessitates unambiguous structural confirmation to ensure the integrity of subsequent synthetic steps. The presence of two distinct, electron-withdrawing functional groups dictates its chemical behavior and provides unique spectroscopic handles for its identification. This guide details the synergistic application of key analytical techniques to provide unequivocal proof of structure.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which inform handling, solvent selection, and analytical parameterization.

-

Chemical Structure:

The structure is characterized by a 1,4-disubstituted (para) aromatic ring, a sulfonyl group directly attached to the ring, and an isocyanate group bonded to the sulfur atom.

| Property | Value | Source(s) |

| CAS Number | 5769-15-3 | [2] |

| Molecular Formula | C₇H₄ClNO₃S | [3] |

| Molecular Weight | 217.63 g/mol | [2] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 1.457 g/mL at 25 °C | [2] |

| Boiling Point | 121 °C at 0.5 mmHg | [5] |

| Refractive Index | n20/D 1.558 | [2] |

Contextual Synthesis: The Phosgenation of 4-Chlorobenzenesulfonamide

To appreciate the potential impurities and the origin of the target molecule, a brief overview of its synthesis is instructive. Aryl sulfonyl isocyanates are commonly prepared by the reaction of the corresponding aryl sulfonamide with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) in an inert solvent at elevated temperatures.[6][7]

The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride (HCl) to yield the final isocyanate product.[8] This process underscores the importance of using anhydrous conditions, as isocyanates readily react with water.

Figure 1: General synthetic route to 4-CBSI.

Spectroscopic Structure Elucidation: A Multi-Technique Approach

No single technique is sufficient for complete structure elucidation. The convergence of evidence from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides the necessary validation.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality & Experimental Choice: IR spectroscopy is the primary tool for the rapid confirmation of key functional groups. The choice of Attenuated Total Reflectance (ATR) is often preferred for a neat liquid like 4-CBSI, as it requires minimal sample preparation. Alternatively, a spectrum can be acquired by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

The diagnostic power of IR lies in identifying the extremely strong and uniquely positioned asymmetric stretching vibration of the isocyanate (-N=C=O) group.[9] This, combined with the characteristic stretches of the sulfonyl group, provides immediate and compelling evidence for the molecule's core structure.

Experimental Protocol: ATR-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and running a background spectrum.

-

Apply a single drop of this compound directly onto the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis as per safety protocols.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2260 | Very Strong, Sharp | -N=C=O | Asymmetric Stretch |

| ~3100-3000 | Medium-Weak | Ar-H | C-H Stretch |

| ~1580, ~1475 | Medium | Ar C=C | Ring Stretch |

| ~1370 | Strong | -SO₂- | Asymmetric Stretch |

| ~1180 | Strong | -SO₂- | Symmetric Stretch |

| ~830 | Strong | 1,4-disubstituted | C-H Out-of-Plane Bend |

The most critical peak is the isocyanate stretch around 2260 cm⁻¹. Its presence and intensity are hallmarks of this functional group and are often sufficient for in-process reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality & Experimental Choice: NMR spectroscopy provides detailed information about the connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The choice of a deuterated solvent that is inert to the highly reactive isocyanate is critical; deuterated chloroform (CDCl₃) is a common and suitable choice.[10][11] Tetramethylsilane (TMS) is used as the internal standard (δ 0.0 ppm).[12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple yet highly informative. Due to the para-substitution on the benzene ring, the four aromatic protons are chemically non-equivalent and will present as a characteristic AA'BB' system, which often simplifies to two distinct doublets.

-

Protons Ortho to -SO₂NCO (Hₐ): These protons are adjacent to the strongly electron-withdrawing sulfonyl group and are expected to be the most deshielded, appearing furthest downfield.

-

Protons Ortho to -Cl (Hₑ): These protons are adjacent to the less electron-withdrawing (relative to -SO₂NCO) chlorine atom and will appear upfield relative to Hₐ.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, four aromatic carbon signals and one isocyanate carbon signal are expected.

-

Isocyanate Carbon (-N=C=O): This carbon typically appears in a distinct region of the spectrum.[13]

-

Aromatic Carbons: The four signals correspond to the two ipso-carbons (C-Cl and C-S) and the two pairs of equivalent protonated carbons (CH). Quaternary carbons (C-Cl, C-S) are typically weaker in intensity.

Experimental Protocol: NMR Sample Preparation

-

In a clean, dry NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the tube securely. As 4-CBSI is moisture-sensitive, this should be done efficiently.

-

Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Expected Data & Interpretation:

| Spectrum | Expected δ (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.0 | Doublet (d) | 2H, Aromatic (ortho to -SO₂NCO) |

| ~7.6 | Doublet (d) | 2H, Aromatic (ortho to -Cl) | |

| ¹³C NMR | ~142 | Singlet (s) | 1C, Aromatic (ipso, C-S) |

| ~141 | Singlet (s) | 1C, Aromatic (ipso, C-Cl) | |

| ~130 | Singlet (s) | 2C, Aromatic (CH, ortho to -Cl) | |

| ~129 | Singlet (s) | 2C, Aromatic (CH, ortho to -SO₂NCO) | |

| ~125 | Singlet (s) | 1C, Isocyanate (-N=C=O) |

Note: Predicted chemical shifts are based on data from analogous compounds such as 4-chlorobenzenesulfonyl chloride and typical values for isocyanates. Actual values may vary slightly.[14][15][16]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality & Experimental Choice: Mass spectrometry provides the exact molecular weight and a fragmentation pattern that acts as a molecular fingerprint. Electron Ionization (EI) is a common technique that induces reproducible fragmentation. A key diagnostic feature for 4-CBSI is the isotopic pattern arising from the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one sulfur atom (³²S:³³S:³⁴S ≈ 95:0.75:4.25). This results in a distinctive pattern for the molecular ion (M⁺) and any chlorine- or sulfur-containing fragments.

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster. The primary peak will be at m/z 217 (for ³⁵Cl and ³²S). A significant M+2 peak at m/z 219 will be observed with approximately one-third the intensity of the M⁺ peak, which is the classic signature of a monochlorinated compound.[17] A smaller M+2 peak due to ³⁴S will also contribute.

-

Key Fragmentation Pathways: The high-energy ionization process will break the molecule into characteristic fragments. The fragmentation of aryl sulfonamides and related structures often involves the loss of SO₂.[18][19]

Figure 3: Integrated workflow for the structure elucidation of 4-CBSI.

Essential Safety and Handling Protocols

As a Senior Application Scientist, it is imperative to underscore the hazards associated with this compound. This compound is a hazardous chemical that demands strict adherence to safety protocols.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin. Critically, it is a respiratory and skin sensitizer, meaning it can cause allergic reactions or asthma-like symptoms upon exposure. [3]* Reactivity: It reacts violently with water and other protic solvents (e.g., alcohols, amines). This reaction releases gas and can cause pressure buildup in sealed containers. [8]* Handling:

-

All manipulations must be performed in a certified chemical fume hood. [6] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield. [5] * Handle under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent degradation from atmospheric moisture.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. [7] By following this comprehensive analytical and safety guide, researchers can confidently confirm the structure of this compound, ensuring the quality and integrity of their research and development endeavors.

-

References

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

- Mobay Chemical Corporation. (1983). Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides. U.S. Patent 4,379,769.

-

Li, Y., et al. (2024). How To Get Isocyanate?. Molecules, 29(3), 670. Retrieved from [Link]

-

Covestro Deutschland AG. (2024). Method for preparing isocyanates. U.S. Patent Application. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Chowdhury, S. K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(6), 762–768. Retrieved from [Link]

-

Wang, L., et al. (2013). Recent advances in reactions of aryl sulfonyl isocyanates. RSC Advances, 3(44), 21217-21230. Retrieved from [Link]

-

Liu, Z., et al. (2013). Theory analysis of mass spectra of long-chain isocyanates. Journal of the Chinese Chemical Society, 60(8), 947-952. Retrieved from [Link]

-

Kertesz, V., et al. (2015). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Andrade, P., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(19), 6296. Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Reusch, W. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

Sources

- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]

- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. epfl.ch [epfl.ch]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]

- 15. 4-Chlorophenyl isocyanate(104-12-1) 1H NMR [m.chemicalbook.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. PubChemLite - this compound (C7H4ClNO3S) [pubchemlite.lcsb.uni.lu]

- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aaqr.org [aaqr.org]

Technical Guide: Synthesis of 4-Chlorobenzenesulfonyl Isocyanate

Executive Summary

4-Chlorobenzenesulfonyl isocyanate (4-CBS) is a pivotal electrophilic intermediate in the synthesis of second-generation sulfonylurea herbicides (e.g., Chlorsulfuron) and hypoglycemic pharmaceuticals (e.g., Glyburide). Its high reactivity, driven by the cumulative electron-withdrawing effects of the sulfonyl and isocyanate groups, makes it susceptible to hydrolysis and polymerization, necessitating rigorous exclusion of moisture and precise thermal control during synthesis.

This guide details the catalytic phosgenation of 4-chlorobenzenesulfonamide , the industry-standard pathway chosen for its atom economy and scalability. We also provide an adapted Triphosgene (BTC) protocol for laboratory-scale synthesis, mitigating the safety risks associated with gaseous phosgene while maintaining mechanistic fidelity.

Part 1: The Chemical Logic & Retrosynthesis

The synthesis of sulfonyl isocyanates presents a unique challenge: the sulfonamide nitrogen is not sufficiently nucleophilic to react directly and cleanly with phosgene under mild conditions. High temperatures (>200°C) lead to decomposition.

The Solution: The "Isocyanate Effect" (Catalytic Transfer)

To bypass the high activation energy, an alkyl isocyanate (typically

Mechanistic Pathway (Catalytic Cycle)

Figure 1: The catalytic cycle utilizing n-butyl isocyanate to lower activation energy. The catalyst is regenerated in the final step, allowing for sub-stoichiometric loading (typically 10-20 mol%).

Part 2: Primary Synthesis Pathway (Laboratory Scale)

Method: Catalytic Phosgenation using Triphosgene (Bis(trichloromethyl) carbonate). Rationale: Triphosgene is a crystalline solid trimer of phosgene. It is safer to handle and weigh than gas cylinders but generates the same active electrophile in situ.

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| 4-Chlorobenzenesulfonamide | Substrate | 1.0 | Must be dried (<0.1% H2O). |

| Triphosgene | Phosgene Source | 0.4 | 1 mol Triphosgene |

| Catalyst | 0.15 | Essential for reaction kinetics. | |

| Chlorobenzene | Solvent | N/A | High boiling point (131°C) allows reflux at optimal reaction temp. |

| Triethylamine (Optional) | HCl Scavenger | <0.05 | Trace amounts can initiate the breakdown of Triphosgene. |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried).

-

Reflux condenser with CaCl

drying tube or N -

Gas scrubber (NaOH trap) for HCl and excess phosgene evolution.

-

Mechanical stirrer (magnetic stirring may fail due to slurry thickness).

Step-by-Step Protocol

Step 1: System Preparation & Dehydration

-

Charge the flask with 4-chlorobenzenesulfonamide (1.0 equiv) and chlorobenzene (approx. 5-7 mL per gram of sulfonamide).

-

Critical: Distill off ~10% of the solvent volume to azeotropically remove trace water. Moisture hydrolyzes the product back to the sulfonamide.

-

Cool the mixture to 80°C.

Step 2: Catalyst Addition & Activation

-

Add

-butyl isocyanate (0.15 equiv) to the slurry. -

Stir for 15-30 minutes. The mixture may thicken as the sulfonylurea intermediate forms.

Step 3: Phosgenation (The Critical Phase)

-

Dissolve Triphosgene (0.4 equiv) in a separate portion of chlorobenzene.

-

Add the Triphosgene solution dropwise to the reaction mixture at 100-110°C .

-

Observation: Vigorous evolution of HCl gas will occur. Ensure the scrubber is active.

-

-

Once addition is complete, slowly raise the temperature to reflux (~130°C) .

-

Maintain reflux until gas evolution ceases and the solution becomes clear (approx. 2-4 hours). The transition from a slurry to a clear yellow solution indicates conversion of the insoluble sulfonamide to the soluble isocyanate.

Step 4: Isolation

-

Purge the solution with dry Nitrogen for 30 minutes at 100°C to remove residual phosgene and HCl.

-

Distill off the chlorobenzene and the lower-boiling

-butyl isocyanate catalyst (BP: 115°C) under reduced pressure. -

Vacuum Distillation: Collect the product fraction.

-

Target: this compound distills at 118-120°C / 0.5 mmHg (or ~145°C at 10 mmHg).

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-CBS using Triphosgene.

Part 3: Characterization & Quality Control

Verification of the sulfonyl isocyanate moiety is critical, as partial hydrolysis can yield the sulfonamide starting material.

| Technique | Expected Signal | Mechanistic Insight |

| FT-IR | 2230–2245 cm | Characteristic asymmetric stretch of the -N=C=O group. Absence of broad bands at 3200-3400 cm |

| Aromatic protons typically shift downfield (approx. 0.2-0.5 ppm) relative to the sulfonamide due to the electron-withdrawing nature of the -NCO group. | ||

| Boiling Point | 118–120°C (0.5 mmHg) | Matches literature values for pure 4-CBS. |

| Reactivity Test | Exothermic reaction with alcohol | Reacting a small aliquot with methanol should instantly yield the corresponding methyl carbamate (MP: ~100-105°C) as a derivative. |

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Recovery of Starting Material:

-

Cause: Insufficient catalyst or failure to reach reflux temperature. The reaction of sulfonamide + phosgene without catalyst is extremely slow.

-

Fix: Ensure

-butyl isocyanate is fresh. Verify internal temperature is >125°C during the post-addition cook.

-

-

Product Polymerization (Viscous Residue):

-

Cause: Overheating during distillation or presence of basic impurities.

-

Fix: Keep pot temperature below 160°C during distillation. Ensure glassware is acid-washed (base traces catalyze polymerization).

-

-

Cloudy Distillate:

-

Cause: Sublimation of unreacted sulfonamide or reformation of urea.

-

Fix: Ensure the reaction mixture is completely clear before starting distillation. Filter the crude mixture under N

if necessary before distillation.

-

References

-

Ulrich, H. (1981). The Chemistry of Sulfonyl Isocyanates. Chemical Reviews, 81(4), 205–248.

-

Semenuk, N. S., & Green, H. A. (1983). Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides. U.S. Patent No.[1][2][3] 4,379,769. Washington, DC: U.S. Patent and Trademark Office.

-

Williams, R. P. (1972).[4] Production of sulfonyl isocyanates from sulfonamides in a sulfolane solvent. U.S. Patent No.[1][2][3] 3,689,549.[1] Washington, DC: U.S. Patent and Trademark Office.

-

Franz, J. E., & Osuch, C. (1968). Hydrocarbyl isocyanate catalyst for the phosgenation of aryl sulfonamides. U.S. Patent No.[1][2][3] 3,371,114.[1] Washington, DC: U.S. Patent and Trademark Office.

-

Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894–895.

Sources

- 1. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 2. US5569761A - Process for the preparation of sulfonylureas - Google Patents [patents.google.com]

- 3. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 4. US3689549A - Production of sulfonyl isocyanates from sulfonamides in a sulfolane solvent - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of 4-Chlorobenzenesulfonyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzenesulfonyl isocyanate is a highly reactive electrophilic reagent, valued in organic synthesis for its ability to readily form stable adducts with a wide array of nucleophiles. This guide provides a comprehensive technical overview of its reactivity profile, focusing on the mechanistic pathways and experimental considerations for its reactions with primary and secondary amines, alcohols, and thiols. The resulting N,N'-disubstituted sulfonylureas, N-sulfonylcarbamates, and S-alkyl/aryl N-sulfonylthiocarbamates are pivotal intermediates in the development of pharmaceuticals and agrochemicals. This document serves as a practical resource for scientists, offering detailed reaction mechanisms, experimental protocols, and data interpretation to facilitate the effective use of this versatile reagent in research and development.

Introduction: The Chemical Versatility of this compound

This compound, with the chemical formula C₇H₄ClNO₃S, is a bifunctional molecule featuring a highly electrophilic isocyanate group (-N=C=O) and a stabilizing 4-chlorobenzenesulfonyl moiety. The potent electron-withdrawing nature of the sulfonyl group, further enhanced by the para-chloro substituent, renders the isocyanate carbon exceptionally susceptible to nucleophilic attack. This inherent reactivity makes it a powerful tool for the construction of sulfonylureas, carbamates, and thiocarbamates, which are prominent scaffolds in numerous biologically active compounds.[1]

The reactivity of this compound is dominated by the isocyanate functionality. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. The rate and efficiency of this reaction are influenced by the nucleophilicity of the attacking species, steric hindrance, solvent polarity, and the presence of catalysts.

Reaction with Amines: Formation of N,N'-Disubstituted Sulfonylureas

The reaction of this compound with primary and secondary amines is a rapid and generally high-yielding process that leads to the formation of N,N'-disubstituted sulfonylureas. This reaction is a cornerstone in the synthesis of many pharmaceutical agents, including hypoglycemic drugs.

Mechanism of Sulfonylurea Formation

The reaction proceeds through a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This initial attack forms a transient zwitterionic intermediate, which quickly undergoes a proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable sulfonylurea product.

Figure 1: Mechanism of sulfonylurea formation.

Primary amines are generally more reactive than secondary amines due to lower steric hindrance. The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) at room temperature. The reactions are often quantitative and require minimal purification.

Experimental Protocol: Synthesis of N-(phenyl)-N'-(4-chlorophenylsulfonyl)urea

Materials:

-

This compound

-

Aniline

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a dropping funnel, prepare a solution of this compound (1.05 eq) in anhydrous DCM.

-

Add the isocyanate solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold DCM, and dry under vacuum.

| Reactant | Product | Yield | Reference |

| Aniline | N-(phenyl)-N'-(4-chlorophenylsulfonyl)urea | >95% | General procedure |

| Benzimidazole | N-((4-chlorophenyl)sulfonyl)-2-phenyl-1H-benzo[d]imidazole-1-carboxamide | 78% | [2] |

Table 1: Representative yields for the synthesis of sulfonylureas.

Characterization Data for N-(phenyl)-N'-(4-chlorophenylsulfonyl)urea:

-

¹H NMR (DMSO-d₆): δ 9.41 (s, 1H, NH), aromatic protons in the expected regions.[2]

-

FTIR (KBr, cm⁻¹): 3436 (N-H stretch), 1641 (C=O stretch), 1062 (S=O stretch).[2]

Reaction with Alcohols: Formation of N-Sulfonylcarbamates

The reaction of this compound with alcohols produces N-sulfonylcarbamates, which are valuable intermediates in organic synthesis and have applications as protecting groups and in the preparation of bioactive molecules.

Mechanism of N-Sulfonylcarbamate Formation

Similar to the reaction with amines, the reaction with alcohols proceeds via a nucleophilic addition mechanism. The oxygen atom of the alcohol attacks the isocyanate carbon, forming a zwitterionic intermediate that rapidly undergoes proton transfer to yield the N-sulfonylcarbamate.

Figure 2: Mechanism of N-sulfonylcarbamate formation.

The reactivity of alcohols is generally lower than that of amines and follows the order: primary > secondary > tertiary, primarily due to steric effects. The reaction can be catalyzed by tertiary amines or organometallic compounds, although it often proceeds to completion without a catalyst, albeit at a slower rate.

Experimental Protocol: Synthesis of Ethyl N-(4-chlorophenylsulfonyl)carbamate

Materials:

-

This compound

-

Anhydrous Ethanol

-

Anhydrous Toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add anhydrous ethanol (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

| Reactant | Product | Yield | Reference |

| Ethanol | Ethyl N-(4-chlorophenylsulfonyl)carbamate | High | General procedure |

| Various Alcohols | Corresponding N-sulfonyl carbamates | Good to Excellent | [3] |

Table 2: Representative yields for the synthesis of N-sulfonylcarbamates.

Reaction with Thiols: Formation of S-Alkyl/Aryl N-Sulfonylthiocarbamates

The reaction of this compound with thiols affords S-alkyl or S-aryl N-sulfonylthiocarbamates. These compounds are less common in the literature compared to their oxygen and nitrogen analogues but hold potential in various synthetic applications.

Mechanism of N-Sulfonylthiocarbamate Formation

The mechanism is analogous to that of amines and alcohols. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon to form an intermediate that rearranges to the final thiocarbamate product.

Figure 3: Mechanism of N-sulfonylthiocarbamate formation.

Thiols are generally good nucleophiles, and their reactivity with isocyanates is significant. The reaction conditions are similar to those used for alcohols, typically involving an aprotic solvent.

Experimental Protocol: Synthesis of S-phenyl N-(4-chlorophenylsulfonyl)thiocarbamate

Materials:

-

This compound

-

Thiophenol

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a dry round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Reactant | Product | Yield | Reference |

| Thiophenol | S-phenyl N-(4-chlorophenylsulfonyl)thiocarbamate | Moderate to Good | General procedure |

Table 3: Expected yields for the synthesis of N-sulfonylthiocarbamates.

Comparative Reactivity and Catalysis

The order of nucleophilicity, and thus reactivity, towards this compound is generally:

Amines > Thiols > Alcohols

This trend is consistent with the relative basicity and polarizability of the nucleophiles. While these reactions often proceed efficiently without a catalyst, certain transformations can be accelerated. Tertiary amines, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), and organotin compounds are effective catalysts, particularly for the less reactive alcohols. The catalytic mechanism typically involves the activation of the isocyanate or the nucleophile.[4]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its pronounced electrophilicity allows for efficient and high-yielding reactions with a broad range of nucleophiles, including amines, alcohols, and thiols. This guide has provided a detailed overview of the mechanistic principles, experimental protocols, and key considerations for utilizing this reagent in the synthesis of sulfonylureas, N-sulfonylcarbamates, and N-sulfonylthiocarbamates. A thorough understanding of its reactivity profile empowers researchers and drug development professionals to effectively incorporate this building block into the design and synthesis of novel molecules with potential biological activity.

References

-

Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

-

Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

-

Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]

-

This compound (C7H4ClNO3S). (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. (2023, May 25). Frontiers. Retrieved January 30, 2026, from [Link]

-

Nucleophilic Catalysis Explained: Definition, Examples, Practice & Video Lessons. (2024, December 3). Pearson. Retrieved January 30, 2026, from [Link]

Sources

- 1. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor [frontiersin.org]

- 3. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Catalysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Operational Safety and Handling Monograph: 4-Chlorobenzenesulfonyl Isocyanate

Part 1: Executive Technical Summary

4-Chlorobenzenesulfonyl isocyanate (4-CSI) is a specialized electrophile used primarily in the synthesis of sulfonylureas, a class of compounds critical to agrochemistry (herbicides) and pharmacology (antidiabetics). Unlike standard alkyl isocyanates, the presence of the sulfonyl group (

This increased reactivity grants it high utility but necessitates a handling protocol far stricter than standard organic reagents. This guide synthesizes safety data with operational wisdom to ensure experimental success and operator safety.

Chemical Identity Table[1][2][3]

| Property | Data |

| CAS Number | 5769-15-3 |

| Molecular Formula | |

| Molecular Weight | 217.63 g/mol |

| Physical State | Colorless to slightly yellow liquid (often crystallizes near RT, MP: ~30°C) |

| Boiling Point | 121 °C at 0.5 mmHg |

| Density | 1.457 g/mL at 25 °C |

| Reactivity | Violent hydrolysis. Reacts with water to release |

Part 2: Hazard Architecture & Mechanism

To handle 4-CSI safely, one must understand why it is hazardous. It is not merely "toxic"; it is a potent acylating and sulfonating agent .

The "Double-Threat" Reactivity

The sulfonyl group acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the isocyanate cumulene system.

-

Sensitization (H334): The highly electrophilic carbon reacts rapidly with nucleophilic residues (amines, thiols, hydroxyls) in biological proteins. In the lungs, this haptenization triggers an immune response, leading to immediate or delayed occupational asthma.

-

Corrosivity (H314): Upon contact with moisture in mucous membranes, it hydrolyzes to form 4-chlorobenzenesulfonic acid and HCl. This results in simultaneous thermal and chemical burns.

GHS Classification:

-

Danger: Respiratory Sensitizer (Cat 1), Skin Corrosion (Cat 1B).[1]

Part 3: Engineering Controls & PPE Hierarchy

Standard laboratory PPE is insufficient for sulfonyl isocyanates due to their high permeation rates and volatility.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If outside a glovebox, a full-face respirator with ABEK (Multi-gas) cartridges is mandatory. N95/P100 dust masks offer zero protection against vapors.

-

Dermal:

-

Ocular: Chemical splash goggles (ventless) + Face Shield.

Diagram 1: Operational Hierarchy of Controls

A logic flow for selecting the correct handling environment.

Caption: Decision matrix for selecting containment level based on reagent quantity.

Part 4: Operational Protocol (Synthesis & Handling)

Objective: Transfer 4-CSI into a reaction vessel without hydrolysis or operator exposure.

Pre-Requisite: The "Dry" Check

4-CSI is a self-indicator for moisture.

-

Observation: If the clear liquid turns cloudy or deposits a white solid (the urea derivative) upon contact with your syringe or flask, your system is wet. Stop immediately.

Step-by-Step Transfer (Schlenk Line Method)

-

Preparation: Flame-dry all glassware under vacuum. Backfill with dry Nitrogen or Argon.

-

Reagent Melting: If 4-CSI has solidified (MP ~30°C), place the reagent bottle in a warm water bath (35°C) inside the fume hood. Do not use a heat gun (risk of hot spots/vapor pressure spike).

-

Positive Pressure: Insert a nitrogen bleed needle into the reagent septum.

-

Aspiration: Use a gas-tight glass syringe with a long stainless steel needle. Flush the syringe with nitrogen 3 times before drawing the liquid.

-

Transfer: Inject the reagent slowly into the reaction flask (cooled to 0°C) through a septum.

-

Why 0°C? Sulfonyl isocyanates react exothermically.[9] Lowering temperature controls the rate and prevents runaway side reactions.

-

Part 5: Chemical Utility & Mechanism

The primary utility of 4-CSI is the formation of sulfonylureas via reaction with amines.

Diagram 2: Sulfonylurea Synthesis Mechanism

Visualizing the nucleophilic attack.

Caption: Nucleophilic addition of amine to 4-CSI to form sulfonylurea.

Application Note: This reaction is extremely fast. If using a primary amine, add the amine dropwise to the isocyanate (inverse addition) to prevent the formation of symmetrical biuret byproducts.

Part 6: Emergency Response & Waste Disposal

Spill Management (The "Do Not Use Water" Rule)

In the event of a spill, adding water directly causes rapid gas evolution (

Correct Decontamination Solution:

-

90% Water[4]

-

5% Concentrated Ammonia

-

5% Liquid Surfactant (Soap)

-

Mechanism:[6][7][10] The surfactant encapsulates the isocyanate; ammonia acts as a nucleophile to form the urea (less toxic) without violent gas evolution compared to pure acid hydrolysis.

Diagram 3: Emergency Spill Logic

Caption: Step-by-step spill response protocol prioritizing vapor suppression.

First Aid

-

Inhalation: Move to fresh air immediately. Oxygen may be required. Note: Symptoms of sensitization may be delayed 4-8 hours.

-

Skin: Wash with polyethylene glycol 400 (PEG-400) if available, then copious soap and water. PEG is more effective at solubilizing isocyanates than water alone.

References

-

Sigma-Aldrich. (2025).[2][11] Safety Data Sheet: this compound. Merck KGaA.[11] (Note: Link directs to CSI family; verify specific batch CAS).

-

PubChem. (2025).[2][3][12][13] this compound Compound Summary. National Library of Medicine. [Link][1]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]

-

Organic Syntheses. (2014). Working with Hazardous Chemicals: Chlorosulfonyl Isocyanate. Org. Synth. [Link]

Sources

- 1. This compound 97 5769-15-3 [sigmaaldrich.com]

- 2. Chlorosulfonyl isocyanate | CClNO3S | CID 70918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenyl isocyanide | C7H4ClN | CID 74670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. canbipharm.com [canbipharm.com]

- 7. hsa.ie [hsa.ie]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. orgsyn.org [orgsyn.org]

- 10. arxada.com [arxada.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 4-Chlorobenzenesulfonate | C6H4ClO3S- | CID 1551228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Handling and Storage of 4-Chlorobenzenesulfonyl Isocyanate

Executive Summary & Critical Distinction

4-Chlorobenzenesulfonyl isocyanate (4-CBSi) is a highly electrophilic reagent widely utilized in the synthesis of sulfonylurea herbicides and antidiabetic agents (e.g., glibenclamide derivatives). Its reactivity profile is defined by the electron-withdrawing sulfonyl group (

CRITICAL SAFETY DISTINCTION: Do NOT confuse 4-CBSi with Chlorosulfonyl isocyanate (CSI, CAS 1189-71-5) . While both are sulfonyl isocyanates, CSI is significantly more volatile, corrosive, and reactive. However, 4-CBSi shares the violent water reactivity and lachrymatory properties of CSI, requiring identical exclusion of atmospheric moisture during handling.

Chemical Profile & Physical Properties[1][2]

The following data aggregates standard physicochemical properties for laboratory and pilot-scale handling.

| Property | Value | Context for Handling |

| Molecular Formula | ||

| Molecular Weight | 217.63 g/mol | |

| Physical State | Colorless to pale yellow liquid | May solidify if stored < 20°C (Low melting point). |

| Boiling Point | ~121°C @ 0.5 mmHg | High boiling point allows for high-vac distillation. |

| Density | 1.457 g/mL @ 25°C | Denser than most organic solvents (bottom layer). |

| Vapor Pressure | Low at STP | Warning: Aerosols are potent respiratory sensitizers. |

| Solubility | Reacts with water/alcohols | Soluble in DCM, Toluene, THF, MeCN (anhydrous). |

| Hazards | Corrosive, Lachrymator | Causes severe skin burns; respiratory sensitizer.[1] |

Reactivity Profile & Mechanism

The "Super-Electrophile" Effect

Unlike standard aryl isocyanates (e.g., phenyl isocyanate), 4-CBSi possesses a sulfonyl group that aggressively pulls electron density from the nitrogen atom. This polarization makes the central carbon of the isocyanate group (

Consequence:

-

Reaction Speed: Reactions with nucleophiles (amines, alcohols) are often instantaneous and highly exothermic.

-

Moisture Sensitivity: Hydrolysis is rapid, generating carbon dioxide (

) and the corresponding sulfonamide. In a closed vessel, this

Reaction Pathways (Visualization)

Figure 1: Mechanistic pathways of 4-CBSi. Note the red pathway indicating the pressure hazard from moisture contamination.

Strategic Storage Protocols

The integrity of 4-CBSi is compromised by ppm-levels of water. The formation of the sulfonamide solid precipitate is an autocatalytic indicator of poor storage.

The "Double-Barrier" System

Do not rely on the original shipping container once opened.

-

Primary Container: Glass bottle with a Teflon-lined septum or a Schlenk flask with a high-vacuum grease seal.

-

Atmosphere: Headspace must be purged with dry Argon or Nitrogen. Argon is preferred due to its higher density, blanketing the liquid surface.

-

Secondary Containment: Store the primary container inside a desiccator or a sealed bag containing activated molecular sieves and a moisture indicator card.

-

Temperature: Store at 2–8°C .

-

Note: Allow to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.

-

Operational Handling & Synthesis

Engineering Controls

-

Fume Hood: Mandatory. Air velocity > 100 fpm.

-

Glove Box: Recommended for aliquoting large stocks.

-

Lachrymator Precautions: All glassware contaminated with 4-CBSi must be quenched inside the hood before removal for cleaning.

Transfer Protocol (SOP)

Objective: Transfer 4-CBSi to a reaction vessel without moisture intrusion.

Equipment:

-

Oven-dried glassware (120°C, >4 hours).

-

Gas-tight syringe (glass/PTFE) or cannula (double-tipped needle).

-

Inert gas line (N2/Ar) with bubbler.

Workflow:

Figure 2: Inert atmosphere transfer workflow to prevent hydrolysis and exposure.

Experimental Causality

-

Why Positive Pressure? When withdrawing liquid via syringe, inject an equivalent volume of dry inert gas first. If you pull a vacuum, moist air may be sucked in through the septum needle track.

-

Solvent Choice: Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (DMF, DMSO) unless they are the intended reactant. Use Anhydrous DCM, Toluene, or THF.

-

Exotherm Control: The reaction with amines is fast. Add 4-CBSi dropwise to the amine solution at 0°C to prevent side reactions (dimerization) or thermal runaway.

Emergency & Waste Disposal

Spill Management

-

Small Spill (< 10 mL): Cover with dry sand or vermiculite. Do not use water or paper towels (paper contains moisture/cellulose which reacts). Scoop into a waste container and treat with "Quenching Solution A" (below).

-

Large Spill: Evacuate area. Lachrymatory effects will be immediate. Requires SCBA for cleanup.

Quenching Protocol (Decontamination)

Never discard active isocyanate into aqueous waste streams directly; it may pressurize the drum.

Quenching Solution A (Standard):

-

50% Ethanol (or Isopropanol)

-

45% Water

-

5% Concentrated Ammonia

Procedure:

-

Dilute the reaction residue or waste with DCM.

-

Slowly add Quenching Solution A.

-

Allow to stand in the fume hood for 24–48 hours to ensure complete conversion to the urea/sulfonamide.

-

Check pH (should be alkaline). Dispose of as organic waste.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21477, this compound. Retrieved January 30, 2026, from [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved January 30, 2026, from [Link]

-

Davenport, K. J., et al. (2013). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes. ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Decomposition Products of 4-Chlorobenzenesulfonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for a comprehensive understanding of the stability and decomposition pathways of reactive intermediates in drug discovery and development. 4-Chlorobenzenesulfonyl isocyanate is a potent electrophile with significant applications in organic synthesis, yet its reactivity also predisposes it to degradation under various conditions. This guide is born out of the necessity for a consolidated, in-depth resource that not only outlines the decomposition products but also provides the scientific rationale behind their formation and the practical methodologies for their characterization. It is designed to be a living document for the discerning researcher, offering both foundational knowledge and actionable experimental insights.

Introduction to this compound

This compound (ClC₆H₄SO₂NCO) is a highly reactive chemical intermediate characterized by the presence of both a sulfonyl chloride and an isocyanate functional group.[1] This dual reactivity makes it a versatile reagent in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds and other complex organic molecules.[2] Its utility is prominent in the pharmaceutical industry for the construction of novel molecular scaffolds.

However, the inherent electrophilicity of the isocyanate and sulfonyl moieties renders the molecule susceptible to decomposition, primarily through hydrolysis and thermal degradation.[3] Understanding these decomposition pathways is paramount for ensuring the integrity of synthetic procedures, the purity of final products, and for implementing appropriate handling and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5769-15-3 | [4] |

| Molecular Formula | C₇H₄ClNO₃S | [4] |

| Molecular Weight | 217.63 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [5] |

| Boiling Point | 121 °C @ 0.5 mmHg | [5] |

| Density | 1.457 g/mL at 25 °C | [5] |

Hydrolytic Decomposition: A Mechanistic Perspective

The primary and most common decomposition pathway for this compound is hydrolysis, which occurs readily in the presence of water or atmospheric moisture. The isocyanate group is highly susceptible to nucleophilic attack by water.[3]

The Unstable Carbamic Acid Intermediate

The initial step of hydrolysis involves the nucleophilic addition of a water molecule to the electrophilic carbon of the isocyanate group. This reaction forms an unstable N-sulfonylcarbamic acid intermediate, specifically 4-chlorobenzenesulfonylcarbamic acid.

Caption: Hydrolytic decomposition pathway of this compound.

Decarboxylation to the Stable Sulfonamide

The 4-chlorobenzenesulfonylcarbamic acid intermediate is transient and rapidly undergoes spontaneous decarboxylation, losing a molecule of carbon dioxide to yield the stable final product, 4-chlorobenzenesulfonamide.[3] This sulfonamide is often observed as a white crystalline precipitate when this compound is exposed to moisture.

Table 2: Properties of the Primary Hydrolytic Decomposition Product

| Property | 4-Chlorobenzenesulfonamide | Reference |

| CAS Number | 98-64-6 | [6] |

| Molecular Formula | C₆H₆ClNO₂S | [6] |

| Molecular Weight | 191.64 g/mol | [6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 140-144 °C |

Thermal Decomposition: Postulated Pathways

While the hydrolytic decomposition of this compound is well-understood by analogy to other isocyanates, its thermal degradation is less specifically documented in the literature. However, by examining the thermal behavior of related aromatic isocyanates and sulfonyl compounds, we can postulate the likely decomposition pathways.[8][9]

At elevated temperatures, isocyanates can undergo a variety of reactions, including dimerization, trimerization, and fragmentation. For aryl sulfonyl isocyanates, the cleavage of the S-N and S-C bonds is also a possibility.

Caption: Potential thermal decomposition routes for this compound.

It is important to note that these are postulated pathways and the actual distribution of products will depend on the specific conditions of pyrolysis, such as temperature, pressure, and the presence of other reactive species.

Experimental Protocols for Decomposition Analysis

To provide a self-validating system for the analysis of this compound decomposition, the following detailed experimental protocols are provided.

Protocol for Monitoring Hydrolytic Decomposition via Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of the isocyanate group and the appearance of the sulfonamide.[10][11]

Instrumentation:

-

FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

-

Obtain a background spectrum of the clean, dry ATR crystal.

-

Place a small drop (approximately 5-10 µL) of this compound directly onto the ATR crystal.

-

Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) for a period of at least 30 minutes.

-

Monitor the characteristic isocyanate peak at approximately 2250-2285 cm⁻¹.

-

Concurrently, monitor the appearance of new peaks in the 3400-3200 cm⁻¹ (N-H stretching) and 1350-1150 cm⁻¹ (S=O stretching) regions, indicative of 4-chlorobenzenesulfonamide formation.

-

Plot the absorbance of the isocyanate peak as a function of time to determine the rate of hydrolysis under ambient conditions.

Caption: Workflow for real-time monitoring of hydrolysis by ATR-FTIR.

Protocol for Identification of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the volatile and semi-volatile products of thermal decomposition.[12][13]

Instrumentation:

-

Pyrolysis unit coupled to a GC-MS system.

Procedure:

-

Load a small, accurately weighed amount (approximately 100-500 µg) of this compound into a pyrolysis sample cup.

-

Purge the pyrolysis unit with an inert gas (e.g., helium) to remove any oxygen.

-

Set the pyrolysis temperature to a desired setpoint (e.g., 300 °C, 500 °C, or a ramped program).

-

Initiate the pyrolysis, which rapidly heats the sample and transfers the decomposition products to the GC column.

-

Separate the decomposition products using an appropriate GC temperature program.

-

Identify the separated components using the mass spectrometer and compare the resulting mass spectra to a library (e.g., NIST) for identification.

Caption: Step-by-step workflow for the analysis of thermal decomposition products.

Conclusion

The decomposition of this compound is a critical consideration for any researcher utilizing this versatile reagent. The primary pathway of degradation in the presence of moisture is hydrolysis to the stable 4-chlorobenzenesulfonamide, a reaction that can be readily monitored in real-time. The thermal decomposition pathways are more complex and are postulated to involve a variety of fragmentation and rearrangement reactions. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these decomposition processes, enabling researchers to ensure the quality and integrity of their synthetic work.

References

-

PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL . Pressure Sensitive Tape Council. [Link]

- Hao, L., Xu, T., Yang, X., Wang, C., Qiao, Y., & Tian, Y. (2021). Analytical pyrolysis of biomass using pyrolysis-gas chromatography/mass spectrometry. Renewable and Sustainable Energy Reviews, 155, 111923.

-

Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols . Chromatography Online. (2022). [Link]

- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

Synthesis of 4-chlorobenzenesulfonyl chloride . PrepChem.com. [Link]

- Castro, A., Leis, J. R., & Pena, M. E. (1986). The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution. Journal of the Chemical Society, Perkin Transactions 2, 1861-1866.

- Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characteriz

-

4-Chlorobenzenesulfonamide . PubChem. [Link]

-

Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates . MDPI. (2020). [Link]

-

Recent advances in reactions of aryl sulfonyl isocyanates . RSC Publishing. (2015). [Link]

- Bello, D., Woskie, S. R., Streicher, R. P., Liu, Y., & Sparer, J. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 9(5), 469-477.

-

The Thermal Decomposition of Isocyanurates . ResearchGate. (1974). [Link]

- Method of preparing sulfonyl isocyanates.

-

Chlorosulfonyl isocyanate . Organic Syntheses. [Link]

-

Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe . Remspec Corporation. [Link]

-

Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) . EAG Laboratories. [Link]

- Al-Rawashdeh, N. A. F., & Al-Saraireh, S. A. M. (1999). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 157-162.

- Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

4-Chlorobenzenesulfonamide . Chemsrc.com. [Link]

-

Hydrolysis reaction of isocyanate . ResearchGate. [Link]

- Kraft, M., & Ferch, T. (2019). Cylindrical IR-ATR Sensors for Process Analytics. Sensors, 19(12), 2736.

-

Polyurethane . Wikipedia. [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin . CDC Stacks. [Link]

- Safety d

-

Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane . ResearchGate. (2002). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4517133A - Method of preparing sulfonyl isocyanates - Google Patents [patents.google.com]

- 3. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pstc.org [pstc.org]

- 13. azooptics.com [azooptics.com]

Spectroscopic data of 4-Chlorobenzenesulfonyl isocyanate (NMR, IR)

Technical Whitepaper: Spectroscopic Characterization & Handling of 4-Chlorobenzenesulfonyl Isocyanate

Part 1: Executive Summary & Core Directive